molecular formula C11H8N2O3S3 B14334796 2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione CAS No. 105584-17-6

2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione

Cat. No.: B14334796
CAS No.: 105584-17-6
M. Wt: 312.4 g/mol
InChI Key: PUKKVBJWXQFQPY-UHFFFAOYSA-N
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Description

2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

The synthesis of 2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione can be achieved through several synthetic routes. One common method involves the reaction of 2-mercaptobenzothiazole with appropriate reagents under controlled conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like copper iodide (CuI) to facilitate the formation of the desired product .

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄) .

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the benzothiazole ring, leading to the formation of various derivatives with distinct properties.

Mechanism of Action

The mechanism of action of 2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Properties

CAS No.

105584-17-6

Molecular Formula

C11H8N2O3S3

Molecular Weight

312.4 g/mol

IUPAC Name

2-(1,2-benzothiazol-3-ylsulfanyl)-5-methyl-1,1-dioxo-1,3-thiazol-4-one

InChI

InChI=1S/C11H8N2O3S3/c1-6-9(14)12-11(19(6,15)16)17-10-7-4-2-3-5-8(7)18-13-10/h2-6H,1H3

InChI Key

PUKKVBJWXQFQPY-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N=C(S1(=O)=O)SC2=NSC3=CC=CC=C32

Origin of Product

United States

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